
(R)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde is an organic compound with a complex structure that includes a dioxolane ring and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the aldehyde group. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. Subsequent steps may include oxidation or other functional group transformations to introduce the aldehyde functionality.
Industrial Production Methods
Industrial production of ®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. The dioxolane ring can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrolevoglucosenone (Cyrene): A bio-based molecule with similar dipolar aprotic solvent properties.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxyl group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde is unique due to its specific combination of a dioxolane ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in synthesis and industry.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]acetaldehyde |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-6-7(12-8)5-10-4-3-9/h3,7H,4-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
DGFHKZVVVFFZSC-SSDOTTSWSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)COCC=O)C |
SMILES canonique |
CC1(OCC(O1)COCC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




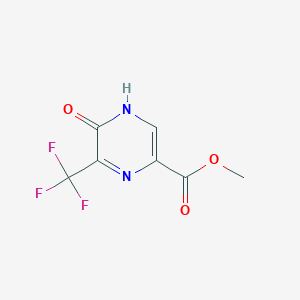
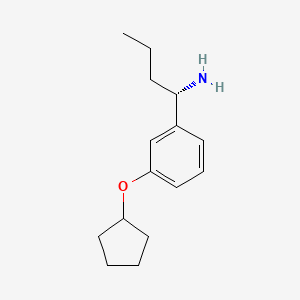
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
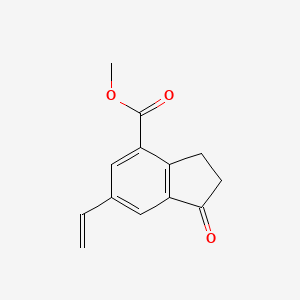

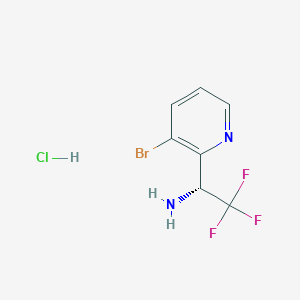
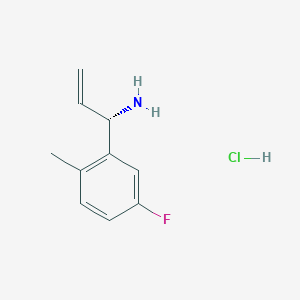
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)

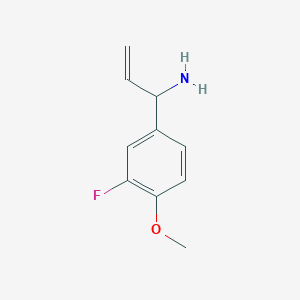

![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
